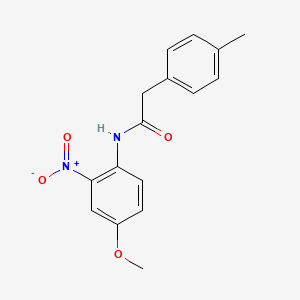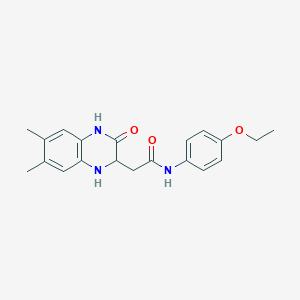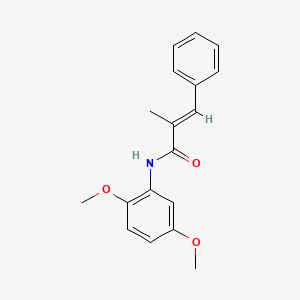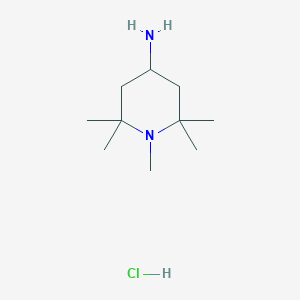![molecular formula C26H32N4O4S B4058972 N-(2,4-dimethoxyphenyl)-2-({4-oxo-3-[3-(1-piperidinyl)propyl]-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B4058972.png)
N-(2,4-dimethoxyphenyl)-2-({4-oxo-3-[3-(1-piperidinyl)propyl]-3,4-dihydro-2-quinazolinyl}thio)acetamide
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-2-({4-oxo-3-[3-(1-piperidinyl)propyl]-3,4-dihydro-2-quinazolinyl}thio)acetamide is a useful research compound. Its molecular formula is C26H32N4O4S and its molecular weight is 496.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 496.21442669 g/mol and the complexity rating of the compound is 745. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor Activity
Several studies have explored the antitumor potential of compounds similar to N-(2,4-dimethoxyphenyl)-2-({4-oxo-3-[3-(1-piperidinyl)propyl]-3,4-dihydro-2-quinazolinyl}thio)acetamide. For instance, Mohamed et al. (2016) synthesized a series of trimethoxyanilides based on 4(3H)-quinazolinone scaffolds, demonstrating significant antitumor efficacy against various cancer cell lines, including renal and lung cancer cells (Mohamed et al., 2016). Similarly, Ibrahim A. Al-Suwaidan et al. (2016) reported on novel 3-benzyl-substituted-4(3H)-quinazolinones with broad spectrum antitumor activity, highlighting their potential as more potent alternatives to the positive control 5-FU (Ibrahim A. Al-Suwaidan et al., 2016).
Cardiovascular and Hypotensive Effects
Quinazolinone derivatives have also been investigated for their cardiovascular and hypotensive effects. For example, a study by S. M. Abou-Seri et al. (2011) synthesized new quinazolinone-arylpiperazine derivatives as α1-adrenoreceptor antagonists, which exhibited significant hypotensive activity in normotensive cats (Abou-Seri et al., 2011). Additionally, Y. Nomoto et al. (1991) synthesized 1-(6,7-dimethoxy-4-quinazolinyl)piperidine derivatives with cardiotonic activity, demonstrating their potential in cardiovascular therapeutics (Nomoto et al., 1991).
Antibacterial Activity
The antibacterial properties of similar compounds have been explored in several studies. For instance, Kashif Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, exhibiting moderate inhibitors against Gram-negative bacterial strains (Iqbal et al., 2017). Additionally, K. Nafeesa et al. (2017) reported on the synthesis of N-substituted derivatives of ethyl nipecotate with antibacterial and anti-enzymatic potential (Nafeesa et al., 2017).
Anticonvulsant Activity
Research has also been conducted on the anticonvulsant properties of quinazolinone derivatives. Wassim El Kayal et al. (2022) synthesized novel 1-benzylsubstituted derivatives showing affinity to GABAergic biotargets and potential anticonvulsant activity in a PTZ-induced seizures model in mice (El Kayal et al., 2022).
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[4-oxo-3-(3-piperidin-1-ylpropyl)quinazolin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O4S/c1-33-19-11-12-22(23(17-19)34-2)27-24(31)18-35-26-28-21-10-5-4-9-20(21)25(32)30(26)16-8-15-29-13-6-3-7-14-29/h4-5,9-12,17H,3,6-8,13-16,18H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVYEWZSMOOOMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCN4CCCCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amino]-2,4-dimethyl-N-4-pyridinylbenzenesulfonamide](/img/structure/B4058900.png)

![N-{1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4058915.png)
![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4058917.png)
![2-[(4-methylbenzyl)thio]-3-(tetrahydro-2-furanylmethyl)-4(3H)-quinazolinone](/img/structure/B4058924.png)


![1,1'-(1,4-piperazinediyl)bis[3-(1,3-benzodioxol-5-yloxy)-2-propanol]](/img/structure/B4058945.png)
![N-(3,4-dimethoxyphenyl)-9-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxamide](/img/structure/B4058953.png)



![ethyl 1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4058988.png)
